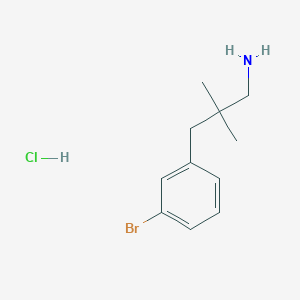
(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate
説明
“®-tert-Butyl (2-amino-3-phenylpropyl)carbamate” is also known as Solriamfetol . It is a DEA Schedule IV controlled substance, meaning it has a low potential for abuse relative to substances in Schedule III . It is a stimulant substance . The compound is used in the treatment of excessive sleepiness related to narcolepsy or obstructive sleep apnea .
Synthesis Analysis
The synthesis of carbamates can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates . Another method involves the reaction of 1,3-dicarbonyl derivatives/2- substituted phenols with amides for the preparation of carbamates .Molecular Structure Analysis
The molecular formula of “®-tert-Butyl (2-amino-3-phenylpropyl)carbamate” is C10H14N2O2 . Its IUPAC name is (2-amino-3-phenylpropyl) carbamate . The InChI is InChI=1S/C10H14N2O2/c11-9 (7-14-10 (12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2, (H2,12,13) and the InChIKey is UCTRAOBQFUDCSR-UHFFFAOYSA-N .Chemical Reactions Analysis
Carbamates can be produced through the substitution of amino and carboxyl moieties on the unstable carbamic acid (H2N-COOH) with structurally diverse groups . The reaction of 1,3-dicarbonyl derivatives/2- substituted phenols with amides can be used for the preparation of carbamates .Physical And Chemical Properties Analysis
The molecular weight of “®-tert-Butyl (2-amino-3-phenylpropyl)carbamate” is 194.23 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Topological Polar Surface Area is 78.3 Ų .科学的研究の応用
Synthesis and Reaction Studies
Asymmetric Synthesis : (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate and its derivatives have been explored in asymmetric synthesis processes. For instance, the synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate via an asymmetric Mannich reaction highlights its potential in chiral amino carbonyl compounds synthesis (Yang, Pan, & List, 2009).
Enzymatic Kinetic Resolution : The compound has been used in enzymatic processes, such as the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, showcasing its importance in producing optically pure enantiomers (Piovan, Pasquini, & Andrade, 2011).
Chemical Transformations
Diels-Alder Reaction : In chemical transformations, tert-butyl derivatives like tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate have been utilized in Diels-Alder reactions, demonstrating the versatility of tert-butyl carbamates in organic synthesis (Padwa, Brodney, & Lynch, 2003).
Metalation and Alkylation Studies : The compound's derivatives have been examined for their ability to undergo metalation and alkylation, indicating their potential in the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Pharmaceutical Intermediates
Synthesis of Biologically Active Compounds : Derivatives of tert-butyl carbamates, like Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, are essential intermediates in synthesizing biologically active compounds, such as omisertinib (Zhao, Guo, Lan, & Xu, 2017).
Natural Product Synthesis : The compound has been used in synthesizing intermediates like (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, key in producing natural products with cytotoxic activity (Tang et al., 2014).
作用機序
Target of Action
It is known that this compound is a phenylalanine analog , which suggests that it may interact with biological systems in a similar manner to phenylalanine, an essential amino acid involved in protein synthesis.
Mode of Action
Carbamates, the class of compounds to which it belongs, are known to modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This could influence the compound’s interaction with its targets.
Pharmacokinetics
Carbamates are generally known for their chemical stability and capability to permeate cell membranes , which could influence the bioavailability of this compound.
Result of Action
It has been demonstrated to be useful in the treatment of a variety of disorders, including excessive daytime sleepiness, cataplexy, narcolepsy, fatigue, depression, bipolar disorder, fibromyalgia, and others .
Action Environment
It is known that the compound can be modified to enhance cellular permeability (eg, by esterification of polar groups) and then converted by cellular enzymes to produce the active agent .
生化学分析
Biochemical Properties
®-tert-Butyl (2-amino-3-phenylpropyl)carbamate plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including those involved in amino acid metabolism. For instance, it has been shown to interact with phenylalanine hydroxylase, an enzyme responsible for converting phenylalanine to tyrosine. This interaction can influence the enzyme’s activity, potentially affecting the levels of these amino acids in the body . Additionally, ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can interact with various proteins and other biomolecules, forming complexes that may alter their function and stability.
Cellular Effects
The effects of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in neurotransmission and neuroprotection. For example, it can modulate the activity of neurotransmitter receptors, thereby affecting synaptic transmission and neuronal communication . Furthermore, ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic reactions . Additionally, ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in cellular responses and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro studies have demonstrated that prolonged exposure to ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can lead to changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate in animal models are dose-dependent. At low doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing symptoms of neurological disorders . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s interaction with multiple biological targets, leading to off-target effects and cellular damage.
Metabolic Pathways
®-tert-Butyl (2-amino-3-phenylpropyl)carbamate is involved in several metabolic pathways, primarily those related to amino acid metabolism. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, potentially affecting metabolic flux and the levels of key metabolites in the body.
Transport and Distribution
The transport and distribution of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cells, ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate is critical for its activity and function. The compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . This localization can affect its interactions with other biomolecules and its overall biochemical activity within the cell.
特性
IUPAC Name |
tert-butyl N-[(2R)-2-amino-3-phenylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVSLLRGGNVROC-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738884 | |
| Record name | tert-Butyl [(2R)-2-amino-3-phenylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400652-57-5 | |
| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-3-phenylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400652-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(2R)-2-amino-3-phenylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
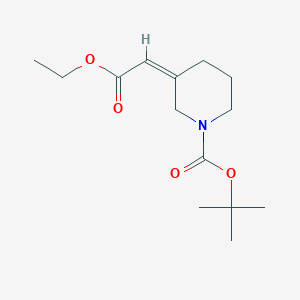
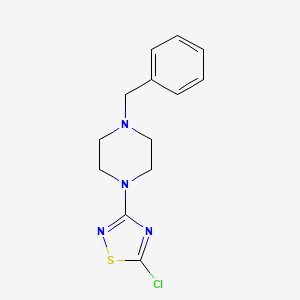
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B1375506.png)
![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)

![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)
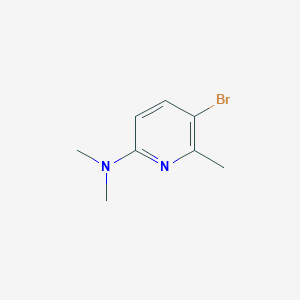

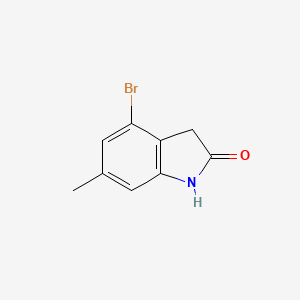
![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)
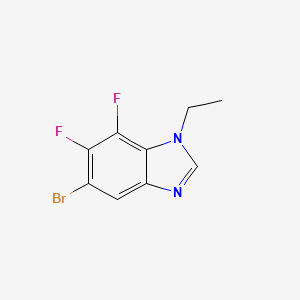
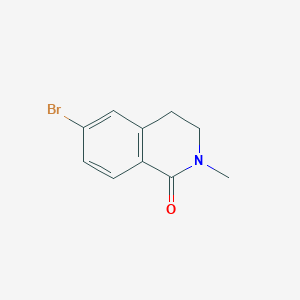
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)
